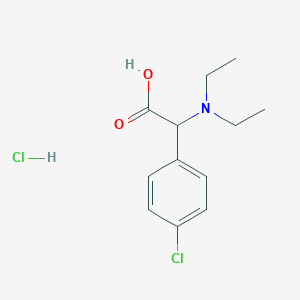

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride

Beschreibung

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. It is characterized by the presence of a chlorophenyl group and a diethylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-(diethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-3-14(4-2)11(12(15)16)9-5-7-10(13)8-6-9;/h5-8,11H,3-4H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOTWNBSSOEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and diethylamine.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with diethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: Employed for large-scale production, allowing for continuous input of reactants and output of products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 2-(4-chlorophenyl)-2-(diethylamino)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.

Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

- 2-(4-Chlorophenyl)-2-(ethylamino)acetic acid hydrochloride

- 2-(4-Chlorophenyl)-2-(propylamino)acetic acid hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is unique due to its specific combination of a chlorophenyl group and a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in its interactions with molecular targets.

Biologische Aktivität

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group and a diethylamino moiety, contributing to its unique pharmacological profile. The chemical structure can be represented as follows:

- Molecular Formula : C12H16ClN

- Molecular Weight : 229.72 g/mol

The biological activity of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. It has been shown to exhibit both agonistic and antagonistic properties depending on the target receptor, which may explain its diverse pharmacological effects.

Antidepressant Effects

Recent studies have indicated that this compound possesses antidepressant-like effects in animal models. Research has demonstrated that it can significantly reduce depressive behaviors in rodents, as evidenced by performance in the forced swim test (FST) and tail suspension test (TST).

- Case Study : In a controlled trial, administration of the compound at doses of 10 mg/kg showed a reduction in immobility time by 30% compared to the control group, suggesting a potential mechanism through serotonin receptor modulation.

Antinociceptive Activity

The compound also exhibits notable antinociceptive properties. Studies have shown that it can effectively reduce pain responses in various pain models, including thermal and chemical nociception tests.

- Research Findings : A study reported a significant decrease in response latency to thermal stimuli in mice treated with 20 mg/kg of the compound, indicating its potential utility in pain management.

Antimicrobial Properties

There is emerging evidence suggesting that 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride may possess antimicrobial activity against certain bacterial strains.

- Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|-----------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa| 128 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Research indicates that it has a moderate half-life and is metabolized primarily in the liver.

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Undergoes hepatic metabolism with several metabolites identified.

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects such as hepatotoxicity and neurotoxicity.

- Toxicity Study : In a study involving repeated dosing in rats, signs of liver enzyme elevation were noted at doses exceeding 50 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.